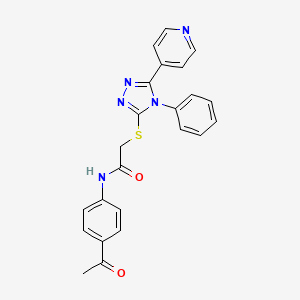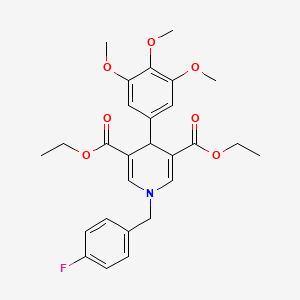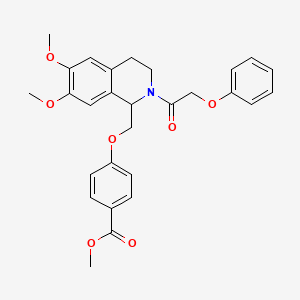
Antitrypanosomal agent 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitrypanosomal agent 8 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease affects millions of people and animals, particularly in sub-Saharan Africa and parts of South America. The need for new antitrypanosomal agents arises from the toxicity and resistance issues associated with current treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 8 typically involves multiple steps, starting with the preparation of key intermediates. For instance, one common route involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Antitrypanosomal agent 8 undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde functional groups to carboxylic acids using reagents like Jones reagent.
Reduction: Reduction of nitro groups to amines using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Jones reagent, typically in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, which are crucial intermediates in the synthesis of this compound .
Applications De Recherche Scientifique
Antitrypanosomal agent 8 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Mécanisme D'action
Antitrypanosomal agent 8 exerts its effects by targeting specific molecular pathways in Trypanosoma parasites. It inhibits key enzymes involved in the parasite’s metabolism, such as trypanothione reductase and pteridine reductase 1 . This disruption leads to oxidative stress and cell death in the parasites. Additionally, it may interfere with DNA replication and repair mechanisms, further contributing to its antitrypanosomal activity .
Comparaison Avec Des Composés Similaires
Melarsoprol: An arsenical drug that inhibits mitosis in Trypanosoma by forming stable adducts with trypanothione.
Pentamidine: Disrupts mitochondrial membrane potential and kinetoplast DNA.
Suramin: Inhibits cytokinesis in Trypanosoma.
Uniqueness: Antitrypanosomal agent 8 stands out due to its broad-spectrum activity against multiple Trypanosoma species and its relatively low toxicity compared to traditional treatments . Its unique mechanism of action, targeting multiple pathways, makes it a promising candidate for further development and clinical use .
Propriétés
Formule moléculaire |
C23H19N5O2S |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H19N5O2S/c1-16(29)17-7-9-19(10-8-17)25-21(30)15-31-23-27-26-22(18-11-13-24-14-12-18)28(23)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,25,30) |
Clé InChI |
HZXNKHNEYNDVHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14966464.png)
![Methyl 2-[({[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14966465.png)
![3-(2,6-difluorophenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,2,4-oxadiazole](/img/structure/B14966471.png)

![5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B14966483.png)
![Prop-2-en-1-yl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14966486.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B14966494.png)
![Dimethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14966495.png)
![methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B14966507.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B14966517.png)
![N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B14966525.png)
![1-(3-chlorophenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966527.png)
![N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B14966529.png)
